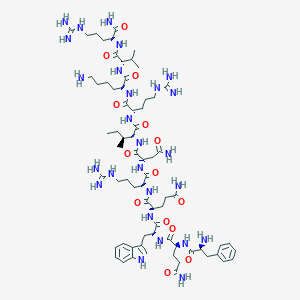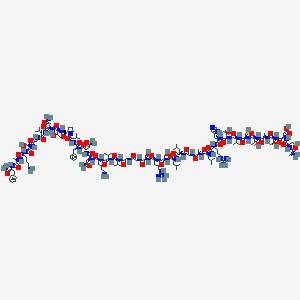
L-Argininamide,L-phenylalanyl-L-glutaminyl-L-tryptophyl-L-glutaminyl-L-arginyl-L-asparaginyl-L-isoleucyl-L-arginyl-L-lysyl-L-valyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
LF 11 est un peptide dérivé de la lactoferricine, un segment de la protéine plus grande, la lactoferrine. La lactoferrine est une glycoprotéine multifonctionnelle liant le fer que l’on retrouve dans diverses sécrétions comme le lait, la salive et les larmes. LF 11 présente une activité antimicrobienne significative, ce qui en fait un sujet d’intérêt dans la recherche scientifique .
Méthodes De Préparation
Voies synthétiques et conditions de réaction
LF 11 est synthétisé par synthèse peptidique en phase solide (SPPS), une méthode qui permet l’ajout séquentiel d’acides aminés à une chaîne peptidique en croissance. Le processus implique les étapes suivantes :
Fixation du premier acide aminé : à une résine solide.
Déprotection : du groupe réactif de l’acide aminé.
Couplage : du prochain acide aminé dans la séquence.
Répétition : de la déprotection et du couplage jusqu’à ce que le peptide soit complet.
Clivage : du peptide de la résine et purification.
Méthodes de production industrielle
La production industrielle de LF 11 implique la SPPS à grande échelle, qui est automatisée pour garantir la cohérence et l’efficacité. Le processus est optimisé pour minimiser les déchets et maximiser le rendement. Le produit final est purifié par chromatographie liquide haute performance (HPLC) pour garantir une pureté élevée .
Analyse Des Réactions Chimiques
Types de réactions
LF 11 subit diverses réactions chimiques, notamment :
Oxydation : LF 11 peut être oxydé pour former des ponts disulfures, ce qui stabilise sa structure.
Réduction : Les réactions de réduction peuvent briser les ponts disulfures, modifiant la conformation du peptide.
Substitution : Les résidus d’acides aminés dans LF 11 peuvent être substitués pour créer des analogues présentant des propriétés différentes.
Réactifs et conditions courants
Oxydation : Peroxyde d’hydrogène ou iode dans des conditions douces.
Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP) à pH neutre.
Substitution : Dérivés d’acides aminés et réactifs de couplage comme le HBTU (hexafluorophosphate de O-benzotriazole-N,N,N’,N’-tétraméthyl-uronium) en SPPS.
Principaux produits formés
Oxydation : LF 11 lié par des ponts disulfures.
Réduction : LF 11 réduit avec des groupes thiol libres.
Substitution : Analogues de LF 11 avec des séquences d’acides aminés modifiées.
Applications de la recherche scientifique
LF 11 a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme peptide modèle pour étudier les techniques de synthèse et de modification peptidiques.
Biologie : Investigué pour ses propriétés antimicrobiennes contre les bactéries Gram-négatives et Gram-positives.
Médecine : Exploré comme agent thérapeutique potentiel pour les infections et comme agent neutralisant les endotoxines.
Industrie : Utilisé dans le développement de revêtements et de matériaux antimicrobiens.
Applications De Recherche Scientifique
LF 11 has a wide range of applications in scientific research:
Chemistry: Used as a model peptide to study peptide synthesis and modification techniques.
Biology: Investigated for its antimicrobial properties against Gram-negative and Gram-positive bacteria.
Medicine: Explored as a potential therapeutic agent for infections and as an endotoxin-neutralizing agent.
Industry: Utilized in the development of antimicrobial coatings and materials.
Mécanisme D'action
LF 11 exerce ses effets par plusieurs mécanismes :
Activité antimicrobienne : LF 11 perturbe les membranes cellulaires bactériennes, entraînant la lyse cellulaire. Il se lie aux lipopolysaccharides (LPS) à la surface des bactéries Gram-négatives, neutralisant leur activité endotoxique.
Modulation immunitaire : LF 11 peut moduler la réponse immunitaire en interagissant avec les cellules immunitaires et en influençant la production de cytokines.
Comparaison Avec Des Composés Similaires
Composés similaires
Lauryl-LF 11 : Un analogue N-terminalement acylé de LF 11 avec une activité antimicrobienne accrue.
Lactoferricine : Le peptide parent dont LF 11 est dérivé, présente également des propriétés antimicrobiennes.
Lactoferrampine : Un autre peptide dérivé de la lactoferrine avec une activité antimicrobienne distincte.
Unicité de LF 11
LF 11 est unique en raison de sa séquence et de sa structure spécifiques, qui confèrent sa puissante activité antimicrobienne et sa capacité à neutraliser les endotoxines. Sa taille relativement petite par rapport à la lactoferricine et à la lactoferrampine la rend plus facile à synthétiser et à modifier pour diverses applications .
Propriétés
IUPAC Name |
(2S)-N-[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]pentanediamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C69H112N26O14/c1-5-37(4)55(66(109)91-46(23-15-31-84-69(80)81)58(101)88-44(20-11-12-28-70)62(105)94-54(36(2)3)65(108)86-43(56(75)99)21-13-29-82-67(76)77)95-64(107)50(34-53(74)98)93-59(102)45(22-14-30-83-68(78)79)89-60(103)48(25-27-52(73)97)90-63(106)49(33-39-35-85-42-19-10-9-18-40(39)42)92-61(104)47(24-26-51(72)96)87-57(100)41(71)32-38-16-7-6-8-17-38/h6-10,16-19,35-37,41,43-50,54-55,85H,5,11-15,20-34,70-71H2,1-4H3,(H2,72,96)(H2,73,97)(H2,74,98)(H2,75,99)(H,86,108)(H,87,100)(H,88,101)(H,89,103)(H,90,106)(H,91,109)(H,92,104)(H,93,102)(H,94,105)(H,95,107)(H4,76,77,82)(H4,78,79,83)(H4,80,81,84)/t37-,41-,43-,44-,45-,46-,47-,48-,49-,50-,54-,55-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIROSQHTQDVQTI-JDJCIBPGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCC(=O)N)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC1=CNC2=CC=CC=C21)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC3=CC=CC=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C69H112N26O14 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1529.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]propanoyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-5-carbamimidamidopentanoic acid](/img/structure/B13250.png)
![Lys-[Des-Arg9]Bradykinin](/img/structure/B13264.png)









